molecular formula C17H12O5 B14957262 2-oxo-2H-chromen-7-yl 4-methoxybenzoate

2-oxo-2H-chromen-7-yl 4-methoxybenzoate

Cat. No.: B14957262
M. Wt: 296.27 g/mol
InChI Key: QPKRPRWNMZLECG-UHFFFAOYSA-N
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Description

2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a chemical compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This compound, specifically, is characterized by the presence of a chromenone core structure with a methoxybenzoate group attached at the 7th position.

Preparation Methods

The synthesis of 2-oxo-2H-chromen-7-yl 4-methoxybenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in a solvent like dichloromethane at room temperature. The reaction proceeds efficiently, yielding the desired ester product .

Chemical Reactions Analysis

2-oxo-2H-chromen-7-yl 4-methoxybenzoate can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex coumarin derivatives.

    Biology: The compound has shown potential as a fluorescent probe for biological imaging due to its chromophoric properties.

    Medicine: Coumarin derivatives, including this compound, have been studied for their anticoagulant, anti-inflammatory, and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific optical properties.

Mechanism of Action

The biological activities of 2-oxo-2H-chromen-7-yl 4-methoxybenzoate are primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, which play crucial roles in physiological processes. Additionally, it can modulate reactive oxygen species levels, contributing to its antioxidant properties .

Comparison with Similar Compounds

2-oxo-2H-chromen-7-yl 4-methoxybenzoate can be compared with other coumarin derivatives, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for further research and development.

Biological Activity

2-Oxo-2H-chromen-7-yl 4-methoxybenzoate, a member of the coumarin family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential applications in treating various diseases, particularly cancer and microbial infections. Understanding its biological activity is crucial for developing therapeutic agents.

Chemical Structure

The compound features a chromen-2-one core structure with a methoxybenzoate moiety. Its molecular formula is C16H14O4C_{16}H_{14}O_4, and it has a molecular weight of approximately 270.29 g/mol. The presence of specific functional groups significantly influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes, thus modulating metabolic pathways.
  • Receptor Binding : It can bind to cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
  • Gene Expression Modulation : The compound may affect the expression of genes associated with cancer proliferation and resistance mechanisms.

Biological Activity Overview

Research indicates that this compound possesses significant antimicrobial and anticancer properties. Below is a summary of its biological activities based on various studies:

Activity Assay Type IC50 Value (µM) Target Cells/Organisms
AnticancerMCF-7 Cell Line9.54Breast Cancer Cells
AntimicrobialZone of Inhibition Test-Various Bacterial Strains
Enzyme InhibitionEnzyme Activity Assay-Specific Metabolic Enzymes

Case Studies

  • Anticancer Activity : A study evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The compound demonstrated an IC50 value of 9.54 µM, indicating potent cytotoxicity against these cells. This suggests its potential as a lead compound for breast cancer therapy .
  • Antimicrobial Properties : In another investigation, the compound exhibited significant antimicrobial activity against several bacterial strains, although specific IC50 values were not provided. The zone of inhibition method demonstrated its effectiveness in preventing bacterial growth, highlighting its potential as an antimicrobial agent.

Synthesis

The synthesis of this compound typically involves the O-acylation reaction of 7-hydroxycoumarin with 4-methoxybenzoic acid chloride under mild conditions, yielding high purity and yield rates. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Properties

Molecular Formula

C17H12O5

Molecular Weight

296.27 g/mol

IUPAC Name

(2-oxochromen-7-yl) 4-methoxybenzoate

InChI

InChI=1S/C17H12O5/c1-20-13-6-3-12(4-7-13)17(19)21-14-8-2-11-5-9-16(18)22-15(11)10-14/h2-10H,1H3

InChI Key

QPKRPRWNMZLECG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=CC(=O)O3

Origin of Product

United States

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